

# Comprehensive Analytical Methods for Triflumizole Residue Analysis in Agricultural Commodities

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Triflumizole

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## Introduction

**Triflumizole** is a systemic conazole fungicide used to control fungal diseases such as powdery mildew and scab on a variety of crops, including apples, pears, cucumbers, and grapes [1]. Monitoring its residue levels, along with those of its key metabolites, is essential for ensuring food safety and compliance with Maximum Residue Levels (MRLs) established by regulatory bodies worldwide [2] [3]. This document consolidates detailed application notes and protocols for the analysis of **triflumizole** and its metabolites, drawing from validated methods reported in the scientific literature. It covers high-performance liquid chromatography (HPLC) with UV detection and more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, providing researchers and analytical chemists with robust procedures for regulatory testing and risk assessment.

## Key Concepts and Definitions

- **Residue Definition for Monitoring (EFSA):** The sum of **triflumizole** and its metabolite FM-6-1, expressed as **triflumizole** [2].
- **Residue Definition for Risk Assessment (EFSA):** The sum of **triflumizole** and all metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group, expressed as **triflumizole** [2].

- **Metabolite FM-6-1:** (1E)-N'-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyethanimidamide. A major metabolite found in crop metabolism studies [2].
- **QuEChERS:** An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe." A widely used sample preparation methodology for pesticide residue analysis [4].

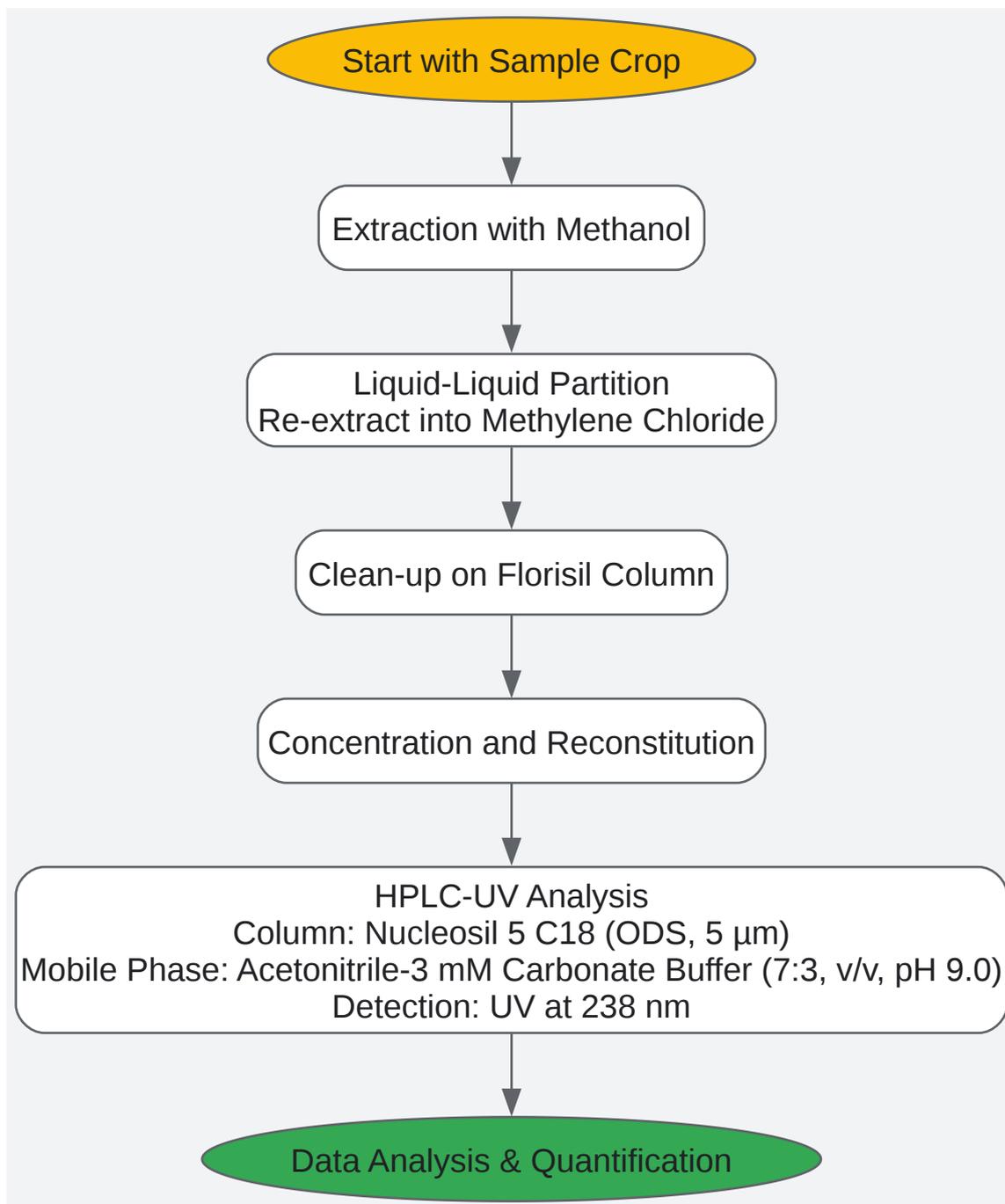
## Analytical Methods and Protocols

### HPLC-UV Method for Triflumizole and Metabolite in Crops

This protocol describes a simultaneous determination of **triflumizole** and its metabolite (FM-6-1) in crops using HPLC-UV, based on the method established by Shiga et al. and applied in subsequent monitoring studies [5] [6] [7].

#### 3.1.1 Experimental Workflow

The following diagram outlines the major steps in the sample preparation and analysis process:



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### 3.1.2 Detailed Procedures

- **Sample Extraction:** Weigh a representative homogenized sample (20.0 g) into a blender. Add 100 mL of methanol and blend at high speed for 3 minutes. Filter the extract under vacuum [5] [7].
- **Liquid-Liquid Partition:** Transfer a 50 mL aliquot of the methanol extract (equivalent to 10 g of sample) into a 500 mL separatory funnel. Add 200 mL of a 5% sodium chloride aqueous solution and 100 mL of methylene chloride. Shake vigorously for 3 minutes. After phase separation, collect the

methylene chloride layer. Re-extract the aqueous layer with a further 100 mL of methylene chloride. Combine the methylene chloride extracts and dehydrate by passing through anhydrous sodium sulfate. Concentrate the combined extract to near dryness using a rotary evaporator at 40°C [5] [7].

- **Clean-up (Florisil Column Chromatography):** Pack a glass column (e.g., 2 cm i.d.) with 10 g of Florisil, topped with approximately 5 g of anhydrous sodium sulfate. Pre-wet the column with 50 mL of n-hexane. Dissolve the residue from the previous step in 10 mL of n-hexane and transfer it to the column. Elute the column with 150 mL of n-hexane/ethyl acetate (95:5, v/v). Discard this fraction. Then, elute **triflumizole** and its metabolite with 150 mL of n-hexane/ethyl acetate (4:1, v/v). Collect this eluate and concentrate it to dryness using a rotary evaporator. Dissolve the final residue in an appropriate volume of the HPLC mobile phase for analysis [5] [6] [7].
- **HPLC-UV Analysis:**
  - **Column:** Nucleosil 5 C18 (ODS, 5 µm) [5]
  - **Mobile Phase:** Acetonitrile - 3 mM Carbonate Buffer (7:3, v/v, pH 9.0) [5]
  - **Flow Rate:** 1.0 mL/min (typical, can be adjusted)
  - **Detection:** UV at 238 nm [5] [6]
  - **Injection Volume:** 10-20 µL

### 3.1.3 Method Performance

Table 1: Performance Data for HPLC-UV Method

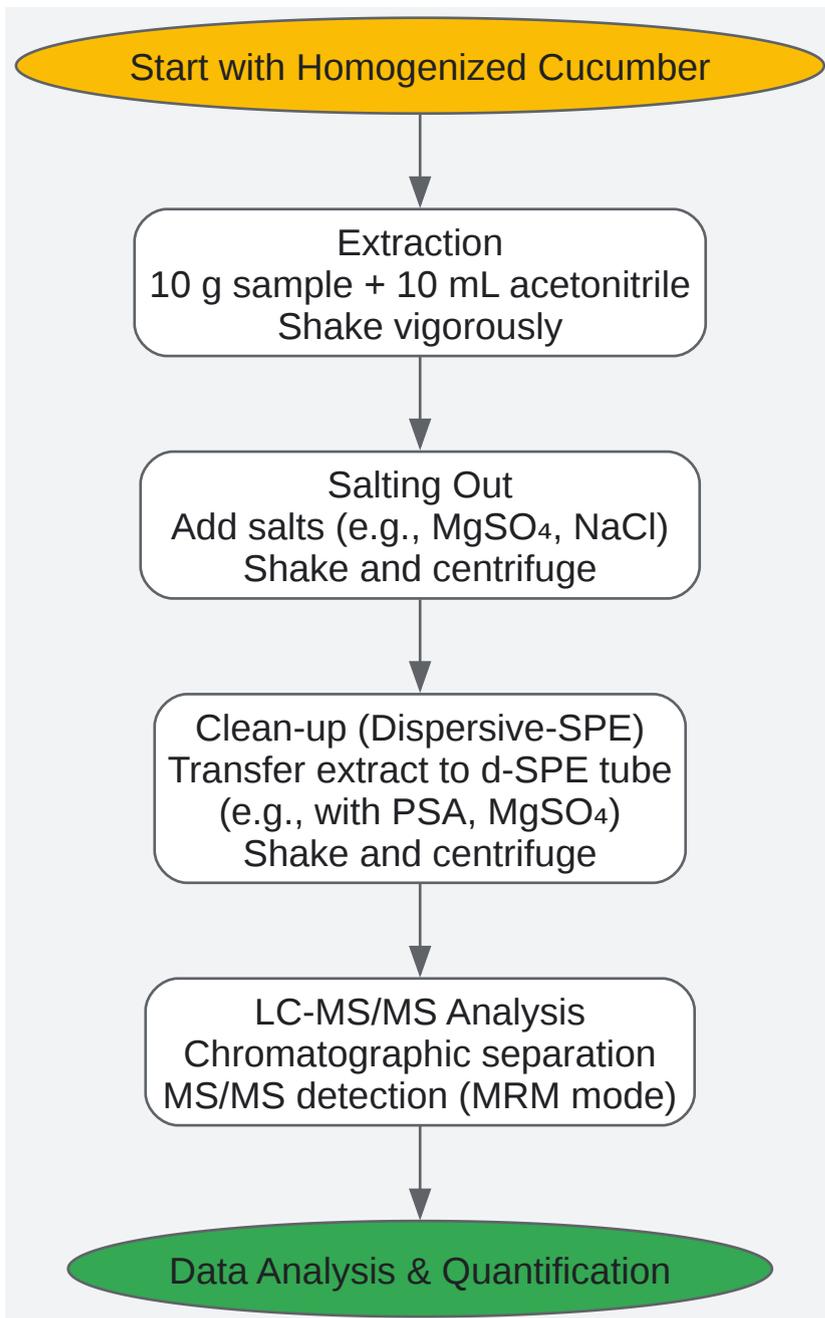
Parameter	Triflumizole	Metabolite (FM-6-1)	Reference
Recovery (%)	73 - 99% (spiked at 0.5 ppm)	74 - 94% (spiked at 0.5 ppm)	[5]
Recovery (%)	87.5 - 93.3% (spiked at 0.1 & 0.4 mg/kg)	Not specified in study	[6] [7]
Limit of Detection (LOD)	0.01 - 0.02 ppm	0.01 - 0.02 ppm	[5]
Limit of Quantification (LOQ)	~0.02 mg/kg	~0.02 mg/kg	[6]
Linearity	> 0.999 (0.2 - 4.0 mg/kg)	Not specified	[6] [7]
Repeatability (RSD)	≤ 6%	Not specified	[6] [7]

## LC-MS/MS Method Based on QuEChERS for Cucumber

This protocol describes a modern, multi-residue approach for the simultaneous determination of **triflumizole** and its metabolite FM-6-1 in cucumber, utilizing the QuEChERS sample preparation method and LC-MS/MS analysis [4].

### 3.2.1 Experimental Workflow

The QuEChERS method offers a streamlined workflow as shown below:



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### 3.2.2 Detailed Procedures

- **Sample Extraction:** Weigh  $10.0 \pm 0.1$  g of homogenized cucumber sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Shake the tube vigorously for 10-15 minutes using a mechanical shaker [4].
- **Salting Out (Phase Separation):** To the tube from the previous step, add a pre-prepared salt mixture typically containing anhydrous magnesium sulfate (MgSO<sub>4</sub>) and sodium chloride (NaCl). Immediately

shake the tube manually for 1 minute to prevent clumping. Then centrifuge at  $\geq 4000$  rpm for 5 minutes to achieve clean phase separation [4].

- **Clean-up (Dispersive Solid-Phase Extraction - d-SPE):** Transfer an aliquot (e.g., 1-2 mL) of the upper acetonitrile layer into a d-SPE tube containing cleanup sorbents (e.g., Primary Secondary Amine - PSA, and  $\text{MgSO}_4$ ). Shake the tube vigorously for 30 seconds and then centrifuge. The supernatant is filtered through a  $0.22 \mu\text{m}$  membrane filter prior to LC-MS/MS analysis [4].
- **LC-MS/MS Analysis:**
  - **Chromatography:** Utilize a C18 reversed-phase column (e.g., 100 mm x 2.1 mm,  $2 \mu\text{m}$ ). The mobile phase typically consists of (A) 5 mM ammonium acetate in water and (B) 5 mM ammonium acetate in methanol, using a gradient elution program [3].
  - **Mass Spectrometry:** Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor multiple reaction monitoring (MRM) transitions for **triflumizole**, its metabolite FM-6-1, and any other target analytes. The specific transitions and optimized collision energies should be established during method development and validation [4].

### 3.2.3 Method Performance

Table 2: Performance Data for LC-MS/MS (QuEChERS) Method in Cucumber [4]

Parameter	Triflumizole	Metabolite FM-6-1
LOQ ( $\text{mg kg}^{-1}$ )	0.01 - 0.05	0.01 - 0.05
LOD ( $\text{mg L}^{-1}$ )	$3.9 \times 10^{-5}$ to $7.5 \times 10^{-4}$	$3.9 \times 10^{-5}$ to $7.5 \times 10^{-4}$
Mean Recovery (%)	80 - 105	80 - 105
RSD (%)	1.0 - 6.1	1.0 - 6.1

## Regulatory Considerations and Data Analysis

### Stability of Residues in Crops

Field residue trials indicate that when triflumumizole is applied according to Good Agricultural Practice (GAP), residue levels at harvest are typically low. For instance:

- **Apples and Pears:** Applications 14-50 days before harvesting resulted in mean residue amounts of 0.05 and 0.06 mg/kg, which were often below the detectable level in some studies [6] [7].
- **Cucumbers:** Applications up to 1 day before harvesting resulted in non-detectable residues at the 0.02 mg/kg level [6] [7]. Another study reported residues below 0.07 mg kg<sup>-1</sup> at harvest, with a dissipation half-life of 2.3–40.8 days [4].

## Analytical Method Comparison and Selection

The choice between HPLC-UV and LC-MS/MS methods depends on the specific requirements of the analysis:

- **HPLC-UV:** This is a cost-effective and robust method suitable for the simultaneous determination of **triflumizole** and its key metabolite FM-6-1 in crops where expected residue levels are above 0.02 mg/kg and matrix interference is manageable after clean-up [5] [6]. It is a viable option for laboratories without access to mass spectrometry.
- **LC-MS/MS (with QuEChERS):** This is the preferred method for high-throughput analysis, superior sensitivity, and confirmatory analysis. It provides lower limits of detection and quantification, better selectivity in complex matrices, and is capable of analyzing multiple pesticides simultaneously [3] [4]. The QuEChERS preparation significantly reduces sample handling time.

## Conclusion

These application notes provide two validated, detailed protocols for the analysis of **triflumizole** and its metabolite FM-6-1 in agricultural commodities. The classical HPLC-UV method offers a reliable and accessible approach, while the modern QuEChERS/LC-MS/MS method provides higher throughput, sensitivity, and confirmatory power. The storage stability data indicate that **triflumizole** and its metabolites are stable at -20°C for at least 6 months in high water content commodities, ensuring the integrity of samples during analysis [2]. Adherence to these protocols, along with consideration of the relevant regulatory residue definitions, will enable laboratories to accurately monitor **triflumizole** residues for compliance with food safety standards.

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